Cas no 14996-02-2 (Sulfate, hydrogen(8CI,9CI))

Sulfate, hydrogen(8CI,9CI) structure
Sulfate, hydrogen(8CI,9CI) structure
商品名:Sulfate, hydrogen(8CI,9CI)
CAS番号:14996-02-2
MF:HO4S-
メガワット:97.07054
CID:173309
PubChem ID:61778

Sulfate, hydrogen(8CI,9CI) 化学的及び物理的性質

名前と識別子

    • Sulfate, hydrogen(8CI,9CI)
    • Bisulfate
    • Hydrogen Sulfate
    • Bisulfate, aqueous solution
    • Bisulfate, aqueous solution [UN2837] [Corrosive]
    • Sulfate, hydrogen
    • UN2837
    • Sulfuric acid hydrogenion
    • hydrogen sulfate ion
    • hydrogensulphate
    • Hydrogen sulphate
    • DTXSID20897131
    • Sulfate(1-), tetraoxo-
    • hydrogensulfate
    • Q27110051
    • 14996-02-2
    • HSO4-
    • Bisulfate anion
    • Tetraoxosulfate(1-)
    • QAOWNCQODCNURD-UHFFFAOYSA-M
    • CHEBI:45696
    • Q3143743
    • インチ: InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-1
    • InChIKey: QAOWNCQODCNURD-UHFFFAOYSA-M
    • ほほえんだ: OS([O-])(=O)=O

計算された属性

  • せいみつぶんしりょう: 96.95960
  • どういたいしつりょう: 96.95955468g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 5
  • 回転可能化学結合数: 0
  • 複雑さ: 76
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.5
  • トポロジー分子極性表面積: 85.8Ų

じっけんとくせい

  • PSA: 85.81000
  • LogP: 0.08540

Sulfate, hydrogen(8CI,9CI) 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
リファレンス
Thiono compounds. 5. Preparation and oxidation of some thiono derivatives of imidazoles
Karkhanis, Dattatraya W.; Field, Lamar, Phosphorus and Sulfur and the Related Elements, 1985, 22(1), 49-57

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Methanol ,  Water ;  60 - 80 min, 0 - 5 °C
リファレンス
A process for the preparation of isavuconazonium sulfate
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium bisulfate Solvents: Dichloromethane ,  Water ;  0.5 - 1 h, 0 - 10 °C
リファレンス
Preparation of isavuconazonium sulfate
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  2 h, rt
リファレンス
Preparation of isavuconazole sulfate
, China, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium iodide Solvents: Acetonitrile ;  rt → 70 °C; 3 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  rt; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  0 °C; pH 6.5, < 5 °C
1.4 Solvents: Dichloromethane ,  Water ;  1 h, 15 °C
リファレンス
Method for preparing antifungal drug isavuconazonium sulfate
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen Catalysts: Palladium Solvents: Water ;  rt; cooled
1.2 Reagents: Sulfuric acid Solvents: Water
リファレンス
Preparation of isavuconazonium sulfate
, China, , ,

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Isavuconazonium salts and process for preparing thereof
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate ,  Water ;  0 - 10 °C; 10 °C → 30 °C; 2 h, 30 °C
リファレンス
Preparation of isavuconazonium monosulfate by bisulfate/sulfate anion exchange technology
, China, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate ,  Water ;  0 - 10 °C; 0 °C → 60 °C; 2 h, 60 °C
リファレンス
Method for preparing isavuconazonium sulfate by oxidation-reduction reaction
, China, , ,

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Preparation of isavuconazonium sulfate
, China, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 0 °C; 12 h, rt
2.1 Reagents: Sulfuric acid Solvents: Water ;  0 °C; 24 h, 50 °C
リファレンス
Polypyrrole nanocomposites doped with functional ionic liquids for high performance supercapacitors
Cao, Peng; et al, New Journal of Chemistry, 2018, 42(5), 3909-3916

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Toluene ;  10 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid ;  0 - 2 °C; 40 °C
リファレンス
Ionic Liquids as Catalyst for Synthesis of Some Aromatic Peracetylated N-(β-D-Glucopyranosyl) Thiosemicarbazones
Thanh, Nguyen Dinh; et al, Current Organic Synthesis, 2016, 13(5), 767-774

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  overnight, 60 °C
リファレンス
Pd-catalyzed ethylene methoxycarbonylation with Bronsted acid ionic liquids as promoter and phase-separable reaction media
Garcia-Suarez, Eduardo J.; et al, Green Chemistry, 2014, 16(1), 161-166

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Ethanol ;  2 d
2.1 0 °C; 2 - 3 d, 50 °C
3.1 Reagents: Sulfuric acid ;  0 °C; 1 - 2 d, 50 °C
リファレンス
Synthesis of polyoxymethylene dimethyl ethers from methylal and trioxane catalyzed by Bronsted acid ionic liquids with different alkyl groups
Wu, Qin; et al, RSC Advances, 2015, 5(71), 57968-57974

ごうせいかいろ 15

はんのうじょうけん
1.1 12 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  6 h, 60 °C
リファレンス
Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Bronsted Acidic Ionic Liquids as Catalysts
Tao, Duan-Jian; et al, Industrial & Engineering Chemistry Research, 2012, 51(50), 16263-16269

ごうせいかいろ 16

はんのうじょうけん
1.1 12 h, 40 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  rt; 6 h, 80 °C
リファレンス
Broensted acidic ionic liquids as novel catalysts for the hydrolyzation of soybean isoflavone glycosides
Yang, Qiwei; et al, Catalysis Communications, 2008, 9(6), 1307-1311

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  2 h
2.1 Reagents: Tetraethoxysilane Solvents: Ethanol ;  10 min, rt; 1 w, rt; 3 w, rt
2.2 Solvents: Ethanol ;  2 h, reflux
リファレンス
Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight
Nguyen, Xuan-Trang T.; et al, Journal of Chemical Technology and Biotechnology, 2022, 97(3), 653-661

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Acetone ;  72 h, 25 °C; 72 h, 50 °C
1.2 Reagents: Phosphoric acid ;  rt
リファレンス
A green way to synthesize lubricating ester oils: The esterification of pentaerythrotol with fatty acids at stoichiometric ratio over [BHSO3MMIm]+[HSO4]-/SiO2
Wang, Yanan; et al, Catalysis Communications, 2018, 111, 21-25

ごうせいかいろ 19

はんのうじょうけん
1.1 Solvents: Toluene ;  24 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ;  24 h, 70 °C
リファレンス
Nanosilica-supported dual acidic ionic liquid as a heterogeneous and reusable catalyst for the synthesis of flavanones under solvent-free conditions
Rostamizadeh, Shahnaz; et al, Chemistry of Heterocyclic Compounds (New York, 2015, 51(6), 526-530

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Toluene ;  80 °C
2.1 Reagents: Sulfuric acid
リファレンス
A non-metal route to realize the bio-based polyester of poly(hexylene succinate): preparation conditions, side-reactions and mechanism in sulfonic acid-functionalized Bronsted acidic ionic liquids
Wei, Chenyang; et al, RSC Advances, 2020, 10(58), 35381-35388

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Sodium ethoxide ;  8 h
2.1 Solvents: Ethanol ;  2 d
3.1 0 °C; 2 - 3 d, 50 °C
4.1 Reagents: Sulfuric acid ;  0 °C; 1 - 2 d, 50 °C
リファレンス
Synthesis of polyoxymethylene dimethyl ethers from methylal and trioxane catalyzed by Bronsted acid ionic liquids with different alkyl groups
Wu, Qin; et al, RSC Advances, 2015, 5(71), 57968-57974

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  25 - 30 °C
リファレンス
Process for the preparation of isavuconazonium sulfate
, India, , ,

ごうせいかいろ 23

はんのうじょうけん
リファレンス
Preparation of (2-(methylamino)pyridin-3-yl)methanol as intermediate for preparing isavuconazonium sulfate as antifungal agents
, China, , ,

ごうせいかいろ 24

はんのうじょうけん
リファレンス
Crystalline form of isavuconazonium sulfate and a process for its preparation
, India, , ,

ごうせいかいろ 25

はんのうじょうけん
リファレンス
Preparation of isavuconazonium sulfate and intermediates thereof
, China, , ,

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  0 °C; 24 h, 50 °C
リファレンス
Polypyrrole nanocomposites doped with functional ionic liquids for high performance supercapacitors
Cao, Peng; et al, New Journal of Chemistry, 2018, 42(5), 3909-3916

ごうせいかいろ 27

はんのうじょうけん
1.1 Solvents: Ethanol ;  2 d, heated
2.1 0 °C; 2 - 3 d, 50 °C
2.2 Reagents: Sulfuric acid ;  0 °C; 1 - 2 d, 50 °C
リファレンス
Synthesis of methylal from methanol and formaldehyde catalyzed by Bronsted acid ionic liquids with different alkyl groups
Sun, Jiahan; et al, RSC Advances, 2015, 5(106), 87200-87205

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Tetraethoxysilane Solvents: Ethanol ;  10 min, rt; 1 w, rt; 3 w, rt
1.2 Solvents: Ethanol ;  2 h, reflux
リファレンス
Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight
Nguyen, Xuan-Trang T.; et al, Journal of Chemical Technology and Biotechnology, 2022, 97(3), 653-661

ごうせいかいろ 29

はんのうじょうけん
1.1 1 h, 80 °C
2.1 Reagents: Sulfuric acid ;  2 h
3.1 Reagents: Tetraethoxysilane Solvents: Ethanol ;  10 min, rt; 1 w, rt; 3 w, rt
3.2 Solvents: Ethanol ;  2 h, reflux
リファレンス
Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight
Nguyen, Xuan-Trang T.; et al, Journal of Chemical Technology and Biotechnology, 2022, 97(3), 653-661

ごうせいかいろ 30

はんのうじょうけん
1.1 12 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  12 h, 80 °C
リファレンス
Anionic SO3H-functionalized ionic liquid: An efficient and recyclable catalyst for the Pechmann reaction of phenols with ethyl acetoacetate
Song, Dayong; et al, Synthetic Communications, 2018, 48(6), 692-698

ごうせいかいろ 31

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Toluene ;  rt; 24 h, 80 °C
リファレンス
Bronsted Acidic Ionic Liquid Catalyzed Three-Component Friedel-Crafts Reaction for the Synthesis of Unsymmetrical Triarylmethanes
Rinkam, Suttida; et al, Synlett, 2022, 33(14), 1383-1390

ごうせいかいろ 32

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  12 h, 60 °C
リファレンス
Groebke-Blackburn-Bienayme Multicomponent Reaction Catalysed by Reusable Bronsted acidic ionic Liquids
Anjos, Nicolas S.; et al, European Journal of Organic Chemistry, 2022, 2022(40),

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 6 h, 80 °C
リファレンス
Reusable Task-Specific Ionic Liquids for a Clean ε-Caprolactam Synthesis under Mild Conditions
Turgis, Raphael; et al, ChemSusChem, 2010, 3(12), 1403-1408

ごうせいかいろ 34

はんのうじょうけん
1.1 8 h, heated
1.2 Reagents: Sulfuric acid Solvents: Water ;  8 h, heated
リファレンス
Catalytic performance of acidic ionic liquids for esterification of α-methacrylic acid and stearyl alcohol
Peng, Jiani; et al, Shiyou Xuebao, 2016, 32(1), 193-200

ごうせいかいろ 35

はんのうじょうけん
1.1 Reagents: Sodium ethoxide ;  8 h, heated
2.1 Solvents: Ethanol ;  2 d, heated
3.1 0 °C; 2 - 3 d, 50 °C
3.2 Reagents: Sulfuric acid ;  0 °C; 1 - 2 d, 50 °C
リファレンス
Synthesis of methylal from methanol and formaldehyde catalyzed by Bronsted acid ionic liquids with different alkyl groups
Sun, Jiahan; et al, RSC Advances, 2015, 5(106), 87200-87205

ごうせいかいろ 36

はんのうじょうけん
1.1 Solvents: Acetone ;  72 h, 25 °C; 72 h, 50 °C
1.2 rt
リファレンス
A green way to synthesize lubricating ester oils: The esterification of pentaerythrotol with fatty acids at stoichiometric ratio over [BHSO3MMIm]+[HSO4]-/SiO2
Wang, Yanan; et al, Catalysis Communications, 2018, 111, 21-25

ごうせいかいろ 37

はんのうじょうけん
1.1 Solvents: Toluene ;  3 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  2 h, rt
リファレンス
Synthesis of tributyl citrate using acid ionic liquid as catalyst
Xu, Junming; et al, Process Safety and Environmental Protection, 2010, 88(1), 28-30

Sulfate, hydrogen(8CI,9CI) Raw materials

Sulfate, hydrogen(8CI,9CI) Preparation Products

Sulfate, hydrogen(8CI,9CI) 関連文献

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.